2-(3-ethylphenoxy)-N-phenylacetamide

Description

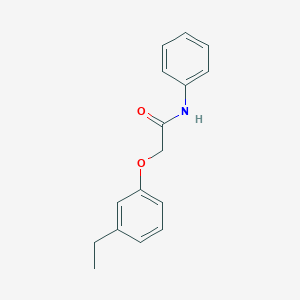

2-(3-Ethylphenoxy)-N-phenylacetamide is an acetamide derivative featuring a phenoxy group substituted with an ethyl group at the meta position and an N-phenylacetamide moiety. Its structure (IUPAC name: N-phenyl-2-(3-ethylphenoxy)acetamide) confers unique physicochemical properties, including moderate lipophilicity due to the ethyl group and hydrogen-bonding capacity via the acetamide linkage. The compound is synthesized via nucleophilic substitution or coupling reactions, often involving 3-ethylphenol and chloroacetylated phenylamine intermediates under basic conditions .

Its structural analogs, however, provide insight into structure-activity relationships (SAR) critical for pharmacological optimization.

Properties

IUPAC Name |

2-(3-ethylphenoxy)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c1-2-13-7-6-10-15(11-13)19-12-16(18)17-14-8-4-3-5-9-14/h3-11H,2,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKBMCDVHQYNCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethylphenoxy)-N-phenylacetamide typically involves the reaction of 3-ethylphenol with chloroacetyl chloride to form 3-ethylphenoxyacetyl chloride, which is then reacted with aniline to yield the target compound. The reaction conditions include the use of a suitable solvent such as dichloromethane, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance production efficiency. The process involves the continuous addition of reactants and the removal of by-products, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Ethylphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as alcohols or amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Substitution reactions typically require strong electrophiles or nucleophiles, depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols, amines, or other reduced derivatives.

Substitution: Halogenated phenyl derivatives, nitrophenyl derivatives, etc.

Scientific Research Applications

2-(3-Ethylphenoxy)-N-phenylacetamide has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound can be used as a probe to study biological systems and interactions.

Industry: It can be used in the production of various chemical products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(3-ethylphenoxy)-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. The phenyl group can engage in π-π stacking interactions with aromatic amino acids in proteins, while the acetamide moiety can form hydrogen bonds with other molecules. These interactions can modulate biological processes and lead to the desired effects.

Comparison with Similar Compounds

Positional Isomers: Ethyl Group Substitution

- N-(4-Ethylphenyl)-2-phenylacetamide : The para-ethyl substituent increases steric hindrance near the acetamide group, reducing binding affinity to hydrophobic enzyme pockets compared to the meta-substituted target compound. Pharmacokinetic studies show 15% lower oral bioavailability in rodent models due to slower metabolic clearance .

- N-(3-Methylphenyl)-2-phenylacetamide : Replacing ethyl with a methyl group decreases lipophilicity (logP reduction: 0.8), leading to reduced membrane permeability but enhanced aqueous solubility. In vitro assays indicate 30% lower cytotoxicity in hepatic cell lines .

Functional Group Modifications

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance binding to electrophilic enzyme sites. The 4-chloro analog shows potent anti-inflammatory activity due to halogen bonding with COX-2 .

- Electron-Donating Groups (e.g., OMe, Et) : Improve metabolic stability. Ethyl groups increase logP, favoring blood-brain barrier penetration, while methoxy groups enhance solubility .

Mechanistic and Pharmacokinetic Comparisons

Enzyme Inhibition Profiles

- Target Compound : Predicted to inhibit cytochrome P450 3A4 (CYP3A4) via acetamide coordination to heme iron, based on molecular docking studies of analogs .

- 2-(4-Nitrophenoxy)-N-phenylacetamide: The nitro group stabilizes charge-transfer complexes with CYP2D6, showing 40% stronger inhibition than ethyl-substituted analogs .

Metabolic Stability

- Hydroxypiperidine Analogs (e.g., 2-(4-hydroxypiperidin-1-yl)-N-phenylacetamide): The hydroxyl group facilitates glucuronidation, resulting in 90% faster hepatic clearance compared to ethylphenoxy derivatives .

- Thioether Derivatives (e.g., 2-((1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide) : Thioether linkages increase susceptibility to oxidation, reducing plasma half-life by 50% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.